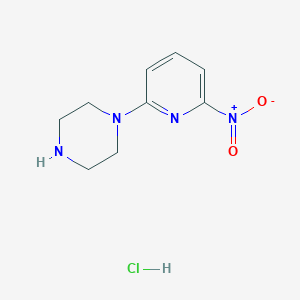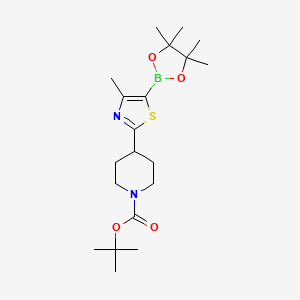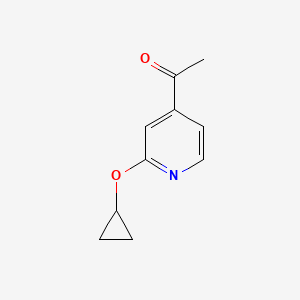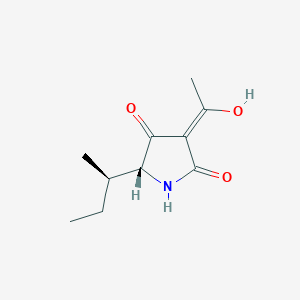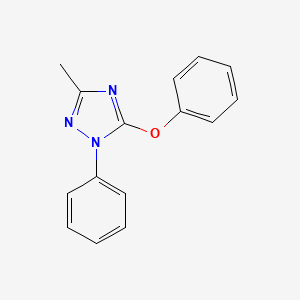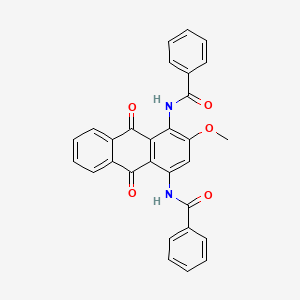
N,N'-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a 9,10-dihydro-2-methoxy-9,10-dioxoanthracene core linked to benzamide groups
Preparation Methods
The synthesis of N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) typically involves the reaction of 9,10-dihydro-2-methoxy-9,10-dioxoanthracene with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) include:
N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide): This compound has additional hydroxyl and dichloro groups, which may alter its reactivity and applications.
2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid): This compound features sulfonic acid groups, providing different solubility and reactivity properties.
The uniqueness of N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79135-86-7 |
|---|---|
Molecular Formula |
C29H20N2O5 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(4-benzamido-3-methoxy-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C29H20N2O5/c1-36-22-16-21(30-28(34)17-10-4-2-5-11-17)23-24(25(22)31-29(35)18-12-6-3-7-13-18)27(33)20-15-9-8-14-19(20)26(23)32/h2-16H,1H3,(H,30,34)(H,31,35) |
InChI Key |
BRCRLXMIRKSHJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


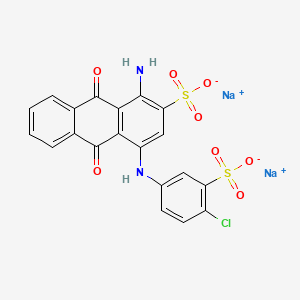
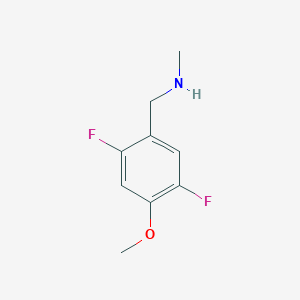
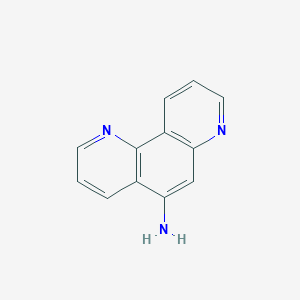

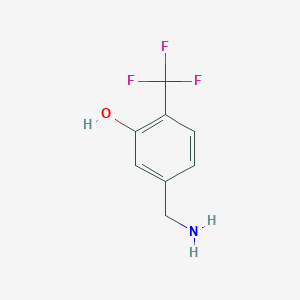
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

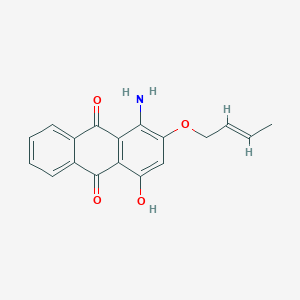
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
